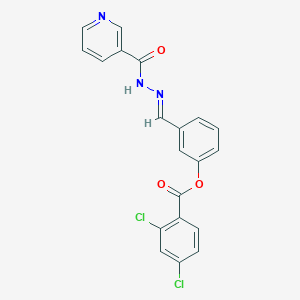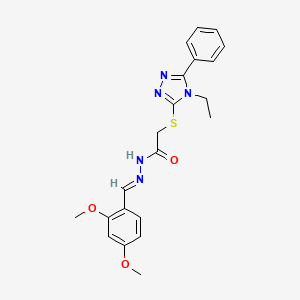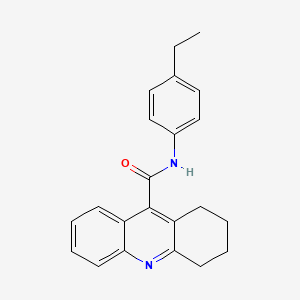
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furylmethylene group, a hydrazino linkage, and a methoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 2-furylmethylenehydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furylmethylene group can undergo oxidation reactions to form furylmethylene oxide derivatives.
Reduction: The hydrazino linkage can be reduced to form corresponding amine derivatives.
Substitution: The methoxy group on the benzamide moiety can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Furylmethylene oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its hydrazino linkage can interact with active sites of enzymes, making it a candidate for drug development .
Medicine: The compound’s potential biological activity, including anti-inflammatory and anticancer properties, is being explored. Its ability to interact with specific molecular targets makes it a promising lead compound for therapeutic development .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino linkage can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furylmethylene group can participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-2-methoxybenzamide
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-3-methoxybenzamide
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
Comparison: While these compounds share a similar core structure, the presence of different substituents on the benzamide moiety can significantly influence their chemical reactivity and biological activity. For example, the methoxy group in N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide enhances its solubility and potential for hydrogen bonding, making it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
476430-92-9 |
|---|---|
Formule moléculaire |
C15H15N3O4 |
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-6-4-11(5-7-12)15(20)16-10-14(19)18-17-9-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
Clé InChI |
BMEWEHBQEUOEDH-RQZCQDPDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026566.png)

![2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12026577.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026578.png)

![2-({4-Allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12026585.png)
![N-(3-Chloro-4-fluorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026591.png)
![11-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12026598.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12026599.png)

![2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026610.png)
